Product packaging for m-Methoxytopolin riboside(Cat. No.:)

m-Methoxytopolin riboside

Cat. No.: B13649273
M. Wt: 387.4 g/mol
InChI Key: YUPMHVHUPBAVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Methoxytopolin riboside (MemTR), with the CAS Number 101565-95-1, is an aromatic cytokinin belonging to the class of plant growth regulators known as topolins. This compound is extensively used in scientific research for the in vitro propagation and study of various plant species, including difficult-to-propagate woody plants. Its primary research value lies in its effectiveness in promoting shoot organogenesis and enhancing shoot multiplication, often outperforming traditional cytokinins like benzyladenine (BA) by reducing undesirable side effects such as hyperhydricity and excessive callus formation . Studies on species such as Handroanthus guayacan and Coleonema album have demonstrated that MemTR contributes to superior morphological outcomes, including a higher number of shoots and improved node development . Furthermore, research into its role on photosynthetic parameters has shown that topolins like MemTR can influence chlorophyll and carotenoid profiles in micropropagated plants, which is a critical factor for the success of subsequent acclimatization ex vitro . As a riboside, it is a transport form of the active cytokinin, and its metabolism within the plant, including conversion to and from storage forms like O-glucosides, is a subject of ongoing physiological research . Our product is supplied with a guaranteed high level of purity and is intended for research applications in plant biology and biotechnology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N5O5 B13649273 m-Methoxytopolin riboside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)

InChI Key

YUPMHVHUPBAVAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Distributional Gradients within Plant Tissues

While the endogenous presence of m-Methoxytopolin riboside is not firmly established, studies involving the application of labeled mTR have shed light on its distribution and metabolism within plant tissues. Research on woody species like Handroanthus guayacan, Tabebuia rosea, and Tectona grandis has revealed distinct distributional gradients of mTR and its metabolic products. mdpi.com

In a study where labeled N¹⁵-mTR was supplied to these species, the compound and its derivatives were found to be distributed unevenly between different organs and along the plant axis. For instance, in Handroanthus guayacan, the exogenously supplied N¹⁵-mTR was more concentrated in the stems than in the leaves, particularly in the upper nodes of the plant. mdpi.com The concentration of its free base form, N¹⁵-mT, also showed a tendency to be higher towards the plant's apex. mdpi.com

The metabolism of mTR into various conjugates, such as O-glucosides and N-glucosides, also exhibits clear distributional patterns. In Tectona grandis, the primary deactivation product, N¹⁵-mT9G, showed an increasing gradient towards the base of the plant in both leaves and stems. mdpi.com Conversely, the storage form, N¹⁵-mTROG, was found at higher levels in the stems, with a decreasing gradient from the base to the top of the plant. mdpi.com

The following interactive data tables summarize the percentage distribution of exogenously applied N¹⁵-mTR and its major metabolites in the leaves and stems of Handroanthus guayacan and Tectona grandis, illustrating these distributional gradients.

Table 1: Percentage Distribution of N¹⁵-mTR and its Metabolites in Handroanthus guayacan

NodeTissue% N¹⁵-mTR% N¹⁵-mT% N¹⁵-mT9G% N¹⁵-mTROG
N1 (Top) Leaves12247<1
Stems3343614
N2 Leaves11<150<1
Stems18<14025
N3 Leaves<1<155<1
Stems9<14335
N4 Leaves<1<161<1
Stems<1<14330

Data sourced from a study on the metabolism of exogenously applied N¹⁵-mTR. mdpi.com

Table 2: Percentage Distribution of N¹⁵-mTR and its Metabolites in Tectona grandis

NodeTissue% N¹⁵-mTR% N¹⁵-mT% N¹⁵-mT9G% N¹⁵-mTROG
N1 (Top) Leaves144838<1
Stems3419379
N2 Leaves510455
Stems1084015
N3 Leaves<15508
Stems3454525
N4 Leaves<135512
Stems<145035
N5 Leaves<1<16015
Stems<1<15540
N6 Leaves<1<19518
Stems<1<17649

Data sourced from a study on the metabolism of exogenously applied N¹⁵-mTR. mdpi.com

Biosynthetic and Metabolic Pathways

Enzymatic Pathways of De Novo Synthesis

While the complete de novo biosynthetic pathway for aromatic cytokinins (ARCKs) like m-Methoxytopolin riboside has not been fully elucidated, a proposed pathway exists based on the well-understood synthesis of isoprenoid cytokinins (ISCKs). pphouse.org This model suggests that the process begins with a transferase enzyme catalyzing the addition of a benzyl (B1604629) group to the N6-position of an adenosine (B11128) phosphate (B84403) molecule, likely ADP or ATP. pphouse.org

Following this initial step, it is hypothesized that a subsequent hydroxylation of the benzyl side-chain occurs, a reaction potentially catalyzed by an enzyme homologous to CYP735A, which is known to hydroxylate the side chain of ISCKs. pphouse.org The final step in forming the active base, m-Topolin, would involve the release of the ribose 5'-diphosphate group, a reaction mediated by LOG (LONELY GUY) enzymes. pphouse.org The subsequent conversion to this compound would then involve specific enzymatic processes, though the precise enzymes for this final ribosylation step in the de novo pathway remain to be identified.

Catabolism and Deactivation Mechanisms

The deactivation of this compound is a critical component of cytokinin homeostasis, primarily achieved through glucosylation, and potentially through other degradation processes.

Glucosylation is a major mechanism for regulating the activity of cytokinins. This process can occur at two primary sites on the m-Topolin structure: the N9 position of the purine (B94841) ring and the hydroxyl group on the benzyl side chain (O-glucosylation).

N-Glucosylation: The formation of N-glucosides, particularly at the N9-position, is generally considered a principal and irreversible deactivation pathway. researchgate.netmdpi.com Studies using labeled meta-topolin (B1662424) riboside (mTR) in various tree species have confirmed that N9-glucosylation is a primary metabolic fate. researchgate.netnih.gov This process converts the active cytokinin into a highly stable, biologically inactive form. nih.gov Prompt N9-glucosylation following uptake from media can limit the translocation of the active cytokinin to other parts of the plant. plos.org

O-Glucosylation: The hydroxyl group on the benzyl ring of m-Topolin and its riboside allows for reversible O-glucosylation. mdpi.comtheses.cz This creates O-glucosyl conjugates, such as meta-topolin riboside-O-glucoside (mTROG), which serve as inactive storage forms. mdpi.com Unlike N-glucosides, O-glucosides can be enzymatically cleaved by β-glucosidases, releasing the active cytokinin base or its riboside, thereby allowing the plant to dynamically regulate active hormone levels. mdpi.commdpi.commdpi.com

A study on micropropagated Spathiphyllum floribundum identified mTROG as a main metabolite of meta-topolin. mdpi.comtheses.cz

Table 1: Identified Glucoside Metabolites of m-Topolin Riboside

Metabolite Name Abbreviation Type of Glucosylation Biological Role Reversibility
meta-Topolin-9-glucoside mT9G N9-Glucosylation Deactivation Irreversible
meta-Topolin-O-glucoside mTOG O-Glucosylation Deactivation/Storage Reversible
meta-Topolin riboside-O-glucoside mTROG O-Glucosylation Deactivation/Storage Reversible

A novel metabolic pathway for m-Topolin riboside was discovered in studies on the woody plant species Handroanthus guayacan and Tabebuia rosea. researchgate.netnih.govresearchgate.net Research using isotopically labeled mTR revealed that these species possess the ability to reposition the hydroxyl group on the benzyl ring of the cytokinin molecule. researchgate.netnih.gov This previously unexplored metabolic process results in the conversion of meta-topolin derivatives into their ortho- and para-topolin counterparts, such as ortho-topolin-O-glucoside (oTOG) and para-topolin-O-glucoside (pTOG). researchgate.net This finding highlights a remarkable metabolic flexibility and indicates that the metabolism of aromatic cytokinins is more complex than previously understood.

Beyond glucosylation, cytokinin levels are also controlled by irreversible degradation. The primary enzymes responsible for this are cytokinin oxidases/dehydrogenases (CKX), which cleave the N6-side chain, leading to a complete loss of activity. researchgate.net While the affinity of CKX enzymes for m-Topolin derivatives is considered relatively low, this pathway represents a terminal step in cytokinin catabolism. plos.org

Additionally, the reactivation of storage forms involves cleavage. The bond in O-glucoside conjugates like mTROG is readily cleaved by β-glucosidases to release the active aglycons (m-Topolin or m-Topolin riboside). mdpi.commdpi.comtheses.cz

Interconversion Dynamics with Other Cytokinin Forms and Metabolites

This compound exists in a dynamic equilibrium with its corresponding free base, nucleotide, and various glucoside conjugates. The riboside form is often considered a transport and precursor form. mdpi.comnih.gov

Studies on Handroanthus guayacan, Tabebuia rosea, and Tectona grandis using labeled mTR have provided significant insights into these interconversions. researchgate.netnih.govmdpi.com When supplied exogenously, mTR is metabolized into a range of derivatives, with the distribution varying significantly between species and even between different tissues (leaves, stems, and callus) of the same plant. researchgate.netmdpi.com The primary metabolites identified were the free base (mT), N-glucosides (mT9G), and O-glucosides (mTOG, mTROG), alongside the repositioned isomers in certain species. mdpi.com This metabolic profiling demonstrates a complex interplay where the riboside is converted to the active free base, which is then deactivated through N- or O-glucosylation for either permanent removal or temporary storage.

Table 2: Interconversion of Labeled m-Topolin Riboside in Different Tree Species

Species Primary Deactivation Pathway Notable Metabolites Found Key Finding
Handroanthus guayacan N9-Glucosylation mT9G, mTROG, pTOG, oTOG Demonstrates hydroxyl group repositioning. researchgate.netmdpi.com
Tabebuia rosea N9-Glucosylation mT9G, mTROG, oTOG Demonstrates hydroxyl group repositioning. researchgate.netmdpi.com
Tectona grandis N9-Glucosylation mT9G, mTROG, mTOG Does not exhibit hydroxyl group repositioning. researchgate.netmdpi.com

Transport and Homeostasis Regulation Studies

The maintenance of cytokinin homeostasis is a function of the integrated regulation of biosynthesis, metabolism, and transport. muni.czfrontiersin.org Cytokinin ribosides are recognized as major long-distance transport forms within plants, moving through both the xylem and phloem. frontiersin.orgoup.comoup.com The transport of cytokinin ribosides across cellular membranes is facilitated by specific protein families, including Equilibrative Nucleoside Transporters (ENTs) and Purine Permeases (PUPs). frontiersin.orgcas.cz

Molecular Mechanisms of Action in Plant Physiology

Cytokinin Receptor Interaction Studies

The initiation of cytokinin signaling is contingent upon the binding of cytokinin molecules to specific receptors. While direct binding studies specifically for m-methoxytopolin riboside are not extensively detailed in the provided information, the activity of its related compounds, such as meta-topolin (B1662424) riboside (mTR), provides insights. For instance, mTR was found to be active in the wheat leaf senescence assay (WLSA) but did not activate the Arabidopsis cytokinin receptor AHK3. mdpi.com This suggests a potential for differential receptor affinity or activation mechanisms among various cytokinin forms and plant species. The activity of topolin derivatives is also recognized by maize cytokinin receptors, with the ZmHK1 receptor responding to cis-zeatin (B600781) and o-topolin, indicating a degree of specificity in receptor-ligand interactions. researchgate.net The structural variations between different topolin isomers and their ribosides likely play a crucial role in determining their binding affinity and subsequent physiological responses.

Downstream Signal Transduction Pathways

Upon binding to a receptor, the cytokinin signal is transduced through a multistep phosphorelay system, similar to the two-component systems in bacteria. nih.gov This pathway typically involves the autophosphorylation of a histidine kinase receptor, followed by the transfer of the phosphoryl group to a histidine phosphotransfer protein (HPT), which then moves to the nucleus to phosphorylate a type-B response regulator (ARR). Activated type-B ARRs function as transcription factors, modulating the expression of cytokinin-responsive genes.

While specific studies on the complete signal transduction pathway initiated by this compound are limited, research on related cytokinins provides a framework. For example, the AHK3 receptor in Arabidopsis, crucial for leaf longevity, mediates its effect through the phosphorylation of the type-B response regulator ARR2. mdpi.com The downstream effects of this compound on gene expression related to cytokinin perception and signaling have been observed. In maize, the application of m-methoxytopolin and its derivatives influenced the expression of genes involved in cytokinin perception and signal transduction in both roots and aerial parts of the plantlets. plos.org

Regulation of Cellular Processes and Developmental Phenomena

Cytokinins are fundamentally involved in the regulation of the cell cycle, promoting cell division and differentiation. nih.gov this compound, as a potent cytokinin, is expected to play a significant role in these processes. Studies on various topolin derivatives have consistently demonstrated their ability to stimulate cell division and influence tissue development in vitro. For instance, meta-topolin (mT) has been shown to increase the multiplication factor of various plant in vitro cultures and stimulate their growth. researchgate.net The quality of regenerated plantlets, in terms of abnormality index, was found to be best with mTR treatment in banana micropropagation. researchgate.net This suggests that topolin ribosides, including memTR, can effectively promote organized cell division and differentiation, leading to high-quality plantlet development.

The architecture of the root system is a critical determinant of a plant's ability to acquire water and nutrients. Cytokinins are known to be potent inhibitors of primary root growth while promoting lateral root formation, a process intricately linked with auxin signaling. nih.govnih.gov Non-substituted aromatic cytokinins can cause thickening and shortening of the primary root and inhibit lateral root branching at very low concentrations. plos.org However, derivatives of m-topolin have shown more nuanced effects. For example, a tetrahydropyranyl-substituted derivative of m-methoxytopolin demonstrated a positive effect on lateral root branching in a nanomolar concentration range. plos.org In micropropagated banana plantlets, those regenerated with memTR had significantly longer roots compared to controls. mdpi.com Furthermore, studies on pear rootstocks have shown that mTR and memTR can influence rooting, with the highest rooting percentage achieved with 9 μM mTR. researchgate.net These findings indicate that this compound and its derivatives can modulate root architecture, potentially offering advantages over traditional cytokinins by promoting root growth under certain conditions.

Table 1: Effect of m-Topolin Riboside (mTR) and m-Methoxy Topolin Riboside (memTR) on Pear Rooting

CytokininConcentration (µM)Rooting Percentage (%)Reference
mTR970 researchgate.net
memTRVariousHigher ex vitro survival researchgate.net

This compound and its related compounds have demonstrated significant positive effects on shoot proliferation and development in various plant species. In studies on 'Williams' banana, topolins, in general, resulted in a higher number of shoots compared to the control. researchgate.net Specifically, memTR, along with mTR, completely inhibited hyperhydric shoot formation in pear micropropagation, leading to the production of good quality shoots with large leaves and longer shoots. researchgate.net In two Tunisian pear cultivars, 5 µM memTR induced the highest number of shoots per explant. researchgate.net Similarly, in the micropropagation of another pear rootstock, plantlets grown on media supplemented with mTR and memTR showed a higher number of leaves than the control. researchgate.netlublin.pl

Table 2: Effects of m-Methoxy Topolin Riboside (MemTR) and m-Topolin Riboside (mTR) on Pear Shoot Proliferation

CultivarCytokinin (5 µM)EffectReference
'Arbi' & 'Mahdia 6'MemTRHighest number of shoots per explant researchgate.net
'Arbi'mTRLongest shoots researchgate.net
'Mahdia 6'MemTRLongest shoots researchgate.net
'Arbi' & 'Mahdia 6'mTRHighest leaf area researchgate.net

Cross-Talk with Other Phytohormone Signaling Networks (e.g., Auxins)

The regulation of plant development is not governed by a single hormone but by a complex network of interactions between different phytohormones. theses.czscience.gov The interplay between cytokinins and auxins is particularly crucial and often antagonistic, especially in the context of root and shoot development. nih.gov Auxin promotes the expression of cytokinin oxidase/dehydrogenase (CKX) genes, which are responsible for the irreversible degradation of cytokinins, thereby controlling the local cytokinin concentration. nih.gov

While direct studies on the cross-talk between this compound and auxin are not extensively detailed, the general principles of cytokinin-auxin interaction apply. For instance, the promotion of lateral root development by certain m-methoxytopolin derivatives likely involves a localized modulation of the auxin-to-cytokinin ratio. plos.org In a study investigating the combined effect of a cytokinin and an auxin on human cancer cells, the cytokinin ortho-methoxytopolin-riboside (a structural isomer of memTR) acted synergistically with indole-3-acetic acid (IAA), a common auxin, to inhibit cell proliferation. nih.govspandidos-publications.com Although this study was conducted in a non-plant system, it highlights the potential for complex interactions between these two classes of phytohormones. The diurnal rhythms of cytokinins, including m-methoxytopolin and its riboside, and auxins have been observed in plants, suggesting a coordinated temporal regulation of their levels and signaling pathways. oup.com

The intricate molecular dance: Unraveling transcriptomic and proteomic responses to this compound

Detailed molecular studies investigating the comprehensive transcriptomic and proteomic shifts in plants exposed to this compound are not yet available in publicly accessible scientific literature. Therefore, a detailed analysis with specific data on global gene and protein expression changes cannot be provided at this time.

The study of how plant cells respond to signaling molecules like cytokinins at the level of gene and protein expression is a complex and dynamic field. Advanced techniques such as transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the entire complement of proteins) provide a global snapshot of the cellular machinery in action. These approaches are crucial for understanding the precise mechanisms by which a compound like this compound exerts its effects on plant physiology.

While research has been conducted on the physiological effects of this compound, such as its role in micropropagation and prevention of hyperhydricity, detailed investigations into the underlying changes in gene and protein networks have not been published. Such studies would typically involve treating plants or plant tissues with the compound and then using techniques like RNA-sequencing and mass spectrometry to identify and quantify the thousands of transcripts and proteins present.

The resulting data would be instrumental in constructing a detailed picture of the molecular pathways modulated by this compound. For instance, one could expect to see changes in the expression of genes involved in:

Cytokinin signaling pathways: Genes encoding cytokinin receptors, response regulators, and downstream transcription factors would likely be affected, revealing how the cell perceives and transduces the this compound signal.

Cell cycle regulation: As a cytokinin, it is anticipated that genes controlling cell division and proliferation would be among those regulated.

Hormone crosstalk: The expression of genes related to other plant hormones, such as auxins, gibberellins, and abscisic acid, would likely be altered, highlighting the intricate interplay between different hormonal pathways.

Developmental processes: Genes controlling shoot and root development, leaf senescence, and apical dominance would be of particular interest.

Stress responses: Cytokinins are known to be involved in plant responses to various stresses, and transcriptomic and proteomic data would shed light on the specific stress-related genes and proteins influenced by this compound.

Without such dedicated research, a comprehensive understanding of the molecular mechanisms of action for this compound remains an area for future investigation. The generation of transcriptomic and proteomic datasets will be a critical next step in fully elucidating the role of this synthetic cytokinin in plant biology.

Chemical Synthesis and Derivatization for Research Purposes

Laboratory-Scale Synthetic Routes

The laboratory synthesis of m-Methoxytopolin riboside and related aromatic cytokinins is typically achieved through the condensation of a purine (B94841) derivative with an appropriate amine. A common and established method involves the reaction of 6-chloropurine-9-riboside with 3-methoxybenzylamine (B130926). This nucleophilic substitution reaction, where the amino group of the benzylamine (B48309) displaces the chlorine atom at the C6 position of the purine ring, is a foundational route for preparing a variety of N6-substituted purine ribosides. researchgate.net

Similarly, the synthesis of the free base, m-methoxytopolin (MemT), is accomplished by condensing 6-chloropurine (B14466) with 3-methoxybenzylamine. royalsocietypublishing.orgroyalsocietypublishing.org The subsequent ribosylation of the N9 position of the purine base can also be employed as a synthetic strategy, though direct condensation with a protected ribosyl chloride is often more complex.

For research purposes, particularly in metabolic studies, isotopically labeled versions of these compounds are invaluable. A method for the total synthesis of [¹⁵N]-labelled C6-substituted purines, including m-methoxytopolin, has been developed. royalsocietypublishing.orgroyalsocietypublishing.org This approach starts with [¹⁵N]-formamide to construct the purine ring, leading to [¹⁵N₄]-6-chloropurine. This labeled intermediate is then reacted with 3-methoxybenzylamine to yield [¹⁵N₄]-m-methoxytopolin with high isotopic purity. royalsocietypublishing.orgroyalsocietypublishing.org This enables precise tracking and quantification of the compound and its metabolites in plant tissues.

A general synthetic scheme is outlined below:

Table 1: General Synthetic Route for this compound
Step Reactant 1 Reactant 2 Product Reaction Type
1 6-chloropurine-9-riboside 3-methoxybenzylamine This compound (MemTR) Nucleophilic Substitution

This modular synthesis approach allows for the creation of a wide array of derivatives by simply varying the amine used in the condensation step. researchgate.net

Design and Synthesis of Analogues for Functional Probing

To investigate the functional significance of different parts of the this compound molecule, researchers design and synthesize a variety of analogues. These modifications are typically focused on the purine ring, the ribose moiety, and the N6-benzyl side chain.

Purine Ring Modifications:

C2-Substitution: Introduction of a chlorine atom at the C2 position of the purine ring has been explored. For example, 2-chloro-6-(3-methoxybenzylamino)purine-9-riboside and other 2-chloro derivatives have been synthesized to evaluate their biological activity. mdpi.com

N9-Substitution: The N9 position of the purine ring is a key site for modification. Analogues with different groups at the N9-position, such as tetrahydropyranyl (THP) or chloroethyl groups, have been prepared. plos.orgsemanticscholar.org The synthesis of these N9-substituted derivatives often involves reacting the corresponding N9-substituted 6-chloropurine with the appropriate amine. plos.org These substitutions can influence the compound's transport, metabolism, and stability within the plant. researchgate.netplos.org

N6-Benzyl Side Chain Modifications:

Positional Isomers: The position of the methoxy (B1213986) group on the benzyl (B1604629) ring is critical. The ortho- and para-isomers, o-methoxytopolin riboside (MeoTR) and p-methoxytopolin riboside, have been synthesized to compare their activity with the meta-isomer. nih.govmdpi.com

Halogenation: Introducing halogens, such as fluorine, onto the benzyl ring has been a successful strategy to create highly active cytokinin analogues. researchgate.netsemanticscholar.org For instance, 6-(3-fluorobenzylamino)purine 9-riboside (FmTR) was synthesized to study its metabolic fate and bioactivity. researchgate.net

Hydroxylation: The parent compound, meta-topolin (B1662424) riboside (mTR), which has a hydroxyl group instead of a methoxy group, is a crucial analogue for comparison. researchgate.net The synthesis follows a similar condensation reaction using 3-hydroxybenzylamine. researchgate.net

Ribose Moiety Modifications:

Alternative Sugars: Analogues featuring sugars other than ribose, such as arabinose, have been synthesized. theses.cz For example, N6-substituted 9-(β-D-arabinofuranosyl)-adenines are prepared to explore how changes in the sugar moiety affect biological function. nih.gov

Enantiomers: The stereochemistry of the ribose sugar is important. The synthesis of the L-enantiomer of mTR (L-mTR) has been performed to compare its activity against the naturally occurring D-enantiomer (D-mTR), revealing that the D-ribosides are significantly more active. nih.gov

These synthetic analogues serve as powerful tools to probe the interactions of this compound with cytokinin receptors and metabolic enzymes. researchgate.netplos.org

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of this compound and its analogues correlates with their biological activity, typically measured in bioassays like the Amaranthus, tobacco callus, or wheat leaf senescence assays. mdpi.comnih.gov

Key SAR Findings:

N6-Side Chain Substitution: The position of the substituent on the benzyl ring significantly impacts activity. The meta position for both hydroxyl (in mTR) and methoxy (in MemTR) groups generally confers high cytokinin activity, often greater than that of the parent compound N6-benzylaminopurine (BAP) and the natural cytokinin trans-zeatin (B1683218) (tZ). researchgate.netmdpi.comnih.gov Hydroxylation at the meta-position significantly enhances activity, while ortho-hydroxylation tends to decrease it compared to BAP. researchgate.net Halogen substitution, particularly with fluorine at the meta or para position, can also result in highly potent derivatives. mdpi.comnih.gov

N9-Substitution: The presence of a ribose moiety at the N9-position (forming a riboside) is crucial for high activity in many bioassays. researchgate.net For example, mTR and MemTR are generally more active than their corresponding free bases, mT and MemT, in retarding chlorophyll (B73375) degradation. researchgate.netmdpi.comscribd.com Other N9-substituents, like the tetrahydropyranyl (THP) group, have been shown to enhance acropetal transport and reduce negative effects on root development, likely by enabling the gradual release of the active free base. researchgate.netplos.org In contrast, N9-glucosides are typically inactive or have very weak activity. researchgate.netmdpi.com

C2-Substitution: The addition of a chlorine atom at the C2 position of the purine ring in conjunction with a halogen on the benzyl ring can produce compounds with very strong anti-senescence activity. mdpi.com For example, 2-chloro-6-(4-fluorobenzylamino)purine-9-riboside was found to be significantly more potent than BAP in delaying chlorophyll loss. mdpi.comnih.gov

Stereochemistry of the Sugar Moiety: The D-enantiomer of ribosides, such as D-mTR, exhibits substantially higher biological activity than the corresponding L-enantiomer, highlighting the specific stereochemical requirements of cytokinin receptors or metabolic enzymes. nih.gov

The following table summarizes the relative activities of selected this compound analogues based on published bioassay results.

Table 2: Structure-Activity Relationship of this compound and its Analogues

Compound Modification from MemTR General Activity Trend Reference
meta-Topolin riboside (mTR) -OCH₃ group is -OH High activity, often higher than BAP and tZ researchgate.netmdpi.comnih.gov
ortho-Methoxytopolin riboside (MeoTR) meta-OCH₃ is at ortho position Lower activity than meta isomers researchgate.netmdpi.com
6-Benzylaminopurine (B1666704) riboside (BAR) No substituent on benzyl ring Lower activity than meta-substituted topolins mdpi.comnih.gov
m-Topolin-9-glucoside Riboside is a glucoside Inactive or very weak activity researchgate.netmdpi.com
2-Chloro-6-(3-methoxybenzylamino)purine-9-riboside Chlorine atom at C2 position Potentially enhanced activity mdpi.com
N9-THP-m-methoxytopolin Riboside is replaced by a tetrahydropyranyl group High activity, gradual release of active base, reduced root inhibition plos.org

These SAR studies provide a molecular-level understanding of cytokinin function and guide the rational design of new synthetic cytokinins with improved or specialized properties for agricultural and biotechnological applications. researchgate.netplos.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for the analysis of cytokinins, including this compound. frg.org.uanih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis and detection sensitivity of mass spectrometry. Ultra-high performance liquid chromatography (UPLC), a more recent advancement, offers faster analysis times and improved resolution compared to conventional HPLC. nih.govtaylorfrancis.com

The general workflow for LC-MS based cytokinin profiling typically involves sample extraction, purification, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net Plant material is often homogenized and extracted using a solvent mixture, commonly methanol (B129727)/water. mdpi.comfrontiersin.org To remove interfering substances and concentrate the cytokinins, a crucial purification step is employed, often involving solid-phase extraction (SPE) and immunoaffinity chromatography (IAC). nih.govtheses.cz The purified extract is then injected into the LC system.

For the chromatographic separation of cytokinins, reversed-phase columns, such as C18, are frequently used. researchgate.netnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile. mdpi.comfrontiersin.org

Following separation, the eluent is introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is well-suited for ionising polar molecules like cytokinin ribosides. frg.org.uanih.gov Detection is often performed using tandem mass spectrometry (MS/MS) in modes such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), which provide high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.netnih.gov This allows for the detection of cytokinins at femtomole levels. nih.gov High-resolution accurate-mass (HRAM) Orbitrap mass spectrometers are also employed, offering enhanced specificity and the ability to acquire full product ion mass spectra for confident compound identification. researchgate.net

A study on Handroanthus guayacan utilized a UPLC-MS/MS system for the analysis of aromatic cytokinins, including this compound (mTR). mdpi.com The analysis of different plant parts, such as leaves and stems, revealed varying concentrations of mTR and its related metabolites, highlighting the importance of such detailed profiling. mdpi.com For instance, the concentration of aromatic ribosides was found to be significantly higher than their corresponding free bases in both tissues. mdpi.com

ParameterTypical Value/ConditionSource(s)
Chromatography UPLC/HPLC nih.govresearchgate.net
Column Reversed-phase C18 or Phenyl-Hexyl frontiersin.orgresearchgate.netnih.gov
Mobile Phase Acetonitrile/Methanol and water with formic acid or ammonium acetate mdpi.comfrontiersin.org
Ionization Electrospray Ionization (ESI) frg.org.uanih.gov
MS Detection Triple Quadrupole (TQ-MS), Orbitrap researchgate.netnih.gov
Detection Mode MRM, PRM nih.govresearchgate.netnih.gov
Sensitivity Femtomole range (e.g., 5-25 fmol for some glucosides) nih.gov

Targeted and Untargeted Metabolomics Approaches

The study of cytokinin metabolism, including that of this compound, can be approached using two main metabolomics strategies: targeted and untargeted analysis. mdpi.commetabolon.comfrontiersin.org

Targeted metabolomics focuses on the quantitative analysis of a predefined and specific set of metabolites. metabolon.comfrontiersin.org This hypothesis-driven approach is ideal for measuring the precise concentrations of known cytokinins like this compound and its potential metabolites. It offers high sensitivity and selectivity. frontiersin.org In targeted phytohormone profiling, stable isotope-labeled internal standards are often used to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. researchgate.net This approach has been successfully used to quantify dozens of cytokinin metabolites simultaneously in small amounts of plant tissue. nih.gov

Untargeted metabolomics , in contrast, aims to provide a comprehensive and global profile of all measurable metabolites in a sample, including those that are unknown. metabolon.comfrontiersin.org This discovery-driven approach is hypothesis-generating and can be used to identify novel or unexpected metabolites of this compound or to understand broader metabolic responses in plants treated with this compound. mdpi.commetabolon.com The data generated from untargeted analysis is complex and requires advanced bioinformatics and statistical methods, such as principal component analysis (PCA), to identify significant changes in metabolic profiles. mdpi.com

Often, these two approaches are used in a complementary manner. An untargeted study might first reveal unexpected metabolic changes, which are then precisely quantified and validated using a targeted approach. mdpi.com For example, an untargeted analysis of Euphorbia neriifolia extracts was used to gain a broad overview of its metabolite composition, while a subsequent targeted analysis quantified 25 different phytohormones. nih.gov

ApproachObjectiveKey FeaturesApplication to this compoundSource(s)
Targeted Metabolomics Quantitative analysis of specific, known metabolites.Hypothesis-driven, high sensitivity, high selectivity, requires standards.Precise measurement of this compound and its known metabolic products (e.g., glucosides). metabolon.comfrontiersin.org
Untargeted Metabolomics Global profiling of all detectable metabolites.Hypothesis-generating, comprehensive, can identify unknown compounds.Discovery of new, previously uncharacterised metabolites of this compound. metabolon.comfrontiersin.org

Application of Isotopic Labeling Techniques (e.g., N¹⁵)

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds within a biological system. royalsocietypublishing.orguantwerpen.be By introducing molecules containing heavy isotopes, such as Nitrogen-15 (¹⁵N), researchers can distinguish the exogenously supplied compound and its metabolites from the endogenous pool. royalsocietypublishing.org This is particularly crucial for studying the metabolism of cytokinins like this compound, which are present naturally in plants. royalsocietypublishing.orguantwerpen.be

The synthesis of [¹⁵N]-labeled cytokinin standards is essential for their use as internal standards in quantitative analysis by isotope dilution mass spectrometry. royalsocietypublishing.org This method is considered the gold standard for phytohormone quantification as it provides high accuracy and precision. researchgate.net

Furthermore, feeding experiments using labeled compounds can elucidate metabolic pathways. A study investigating the metabolism of this compound in woody plants utilized ¹⁵N-labeled mTR to unravel its metabolic conversion. uantwerpen.be This research identified N9-glucosylation as a primary deactivation pathway. uantwerpen.be Another study used a feeding experiment with [¹⁵N₄] labeled 3-methoxy-N⁶-benzylaminopurine-9-tetrahydropyranyl (a derivative of m-methoxytopolin) to confirm the identity of its metabolites in maize, successfully identifying a hydroxylated derivative based on the mass shift. plos.org Such studies provide definitive evidence of metabolic transformations, which would be difficult to obtain otherwise. uantwerpen.beplos.org

Chromatographic and Spectroscopic Characterization in Research Samples

The identification of this compound in research samples relies on the combination of its chromatographic behavior and its mass spectrometric signature.

Chromatographic Characterization: In liquid chromatography, the primary characteristic is the retention time (RT). Under specific and consistent chromatographic conditions (i.e., the same column, mobile phase gradient, flow rate, and temperature), a particular compound will elute from the column at a characteristic and reproducible time. nih.gov The RT of an analyte in a sample is compared to that of a pure, authentic standard to provide initial identification. For example, in a study of Handroanthus guayacan, different cytokinin forms (free bases, ribosides, glucosides) were separated into fractions and analyzed with distinct chromatographic runs to achieve optimal separation and identification. mdpi.com

Spectroscopic Characterization: Mass spectrometry provides definitive structural information. For this compound, the mass spectrometer will detect the mass-to-charge ratio (m/z) of its molecular ion (e.g., the protonated molecule [M+H]⁺ in positive ESI mode). researchgate.net Tandem mass spectrometry (MS/MS) provides even greater certainty. The molecular ion is selected and fragmented, producing a characteristic pattern of product ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. theses.cz The identification of m-methoxytopolin and its riboside in poplar leaves was confirmed using LC-(+)ESI-MS and by comparing their fragmentation patterns to those of chemically synthesized standards. researchgate.net

The combination of a matching retention time and a matching mass spectrum (including MS/MS fragmentation) with an authentic standard provides a high degree of confidence in the identification and quantification of this compound in a complex biological sample. theses.cznih.gov

Table of Compounds

Comparative Research and Biotechnological Applications in Plant Systems

Comparative Analysis with Isoprenoid and Other Aromatic Cytokinins

m-Methoxytopolin riboside (memTR), a member of the aromatic cytokinin group, exhibits distinct physiological effects and metabolic fates compared to the more commonly studied isoprenoid cytokinins and other aromatic cytokinins. Aromatic cytokinins, as a class, are noted for their involvement in morphogenesis and senescence, which can differ from the primary role of isoprenoid cytokinins in stimulating cell division. researchgate.net

In comparison to the widely used aromatic cytokinin N6-benzyladenine (BAP), this compound and its related compound, meta-topolin (B1662424) riboside (mTR), have been shown to be effective alternatives in the in vitro cultivation of pear. icm.edu.pl While BAP can induce a high rate of axillary bud proliferation, it is often associated with negative physiological effects such as basal callus growth, stunted and thickened shoots, and small leaves. researchgate.netmdpi.com In contrast, topolins like meta-topolin (mT) are reported to produce higher quality shoots and reduce abnormalities. mdpi.comresearchgate.net For instance, in the micropropagation of the 'Húsvéti rozmaring' apple scion, mT was found to be the most effective cytokinin for inducing high-quality shoots with sufficient multiplication and length, whereas BAP and thidiazuron (B128349) (TDZ) resulted in shoots of lower quality. mdpi.com

The metabolic stability of aromatic cytokinins like topolins contributes to their unique activity. The presence of a hydroxyl group on the side chain of meta-topolin allows for the formation of O-glucoside metabolites, which are stable storage forms. These can be converted back to the active cytokinin base when required by the plant, ensuring a sustained physiological availability of the hormone and leading to higher rates of organogenesis. researchgate.net This is a key difference from isoprenoid cytokinins like zeatin and N6-(2-isopentenyl)adenine (2iP), which have different metabolic pathways and biological activities. researchgate.net While the biosynthesis of isoprenoid cytokinins is well-understood, the pathways for aromatic cytokinins are not as clearly deciphered. nih.gov

Studies on Harpagophytum procumbens demonstrated that using mTR could reduce physiological disorders compared to both BAP and mT. icm.edu.pl In pistachio, while mT was more effective than mTR for the multiplication rate, mTR-treated shoots exhibited the lowest incidence of hyperhydricity and the lowest callus weight. icm.edu.pl Furthermore, in the micropropagation of the red-fleshed kiwifruit 'Zes006', a genotype considered difficult to culture, replacing BAP or zeatin with meta-topolin significantly improved shoot number, shoot weight, leaf number, and leaf area. Plantlets produced on mT-supplemented media were also readily acclimatized, unlike those from BAP or zeatin media which failed to root in vitro. researchgate.net

The following table summarizes the comparative effects of different cytokinins in various plant species, highlighting the advantages of topolin-derivatives in producing high-quality regenerants.

CytokininPlant SpeciesObserved Effects
This compound (memTR) Pyrus communisCompletely inhibited hyperhydricity; induced the highest number of shoots per explant in some cultivars.
meta-Topolin riboside (mTR) Pyrus communisCompletely inhibited hyperhydricity; resulted in the highest leaf area and longest shoots in some cultivars. researchgate.net
meta-Topolin (mT) Malus domestica 'Húsvéti rozmaring'Induced sufficient multiplication and high-quality shoots with good length. mdpi.com
Actinidia chinensis 'Zes006'Significantly improved shoot number, weight, leaf number, and area; plantlets were readily acclimatized. researchgate.net
Aloe polyphyllaPreferred cytokinin for multiplication rate and rooting; completely controlled hyperhydricity. researchgate.net
N6-benzyladenine (BAP) Malus domestica 'Húsvéti rozmaring'Produced long shoots but of low quality (stunted, thickened, small leaves). mdpi.com
Actinidia chinensis 'Zes006'Plantlets failed to root in vitro and could not be acclimatized. researchgate.net
Thidiazuron (TDZ) Malus domestica 'Húsvéti rozmaring'Highest multiplication rate but resulted in low-quality shoots. mdpi.com
Zeatin Actinidia chinensis 'Zes006'Plantlets failed to root in vitro and could not be acclimatized. researchgate.net
Kinetin Malus domestica 'Húsvéti rozmaring'Least active cytokinin, induced minimal new shoot development. mdpi.com

In Vitro Plant Propagation as a Research Model

The controlled environment of in vitro plant propagation serves as an ideal research model to investigate the specific effects of plant growth regulators like this compound on plant development and morphogenesis.

Optimization of Culture Media for Specific Plant Responses

The composition of the culture medium is a critical factor for successful micropropagation, and the choice of cytokinin can be tailored to achieve specific outcomes, such as enhanced shoot proliferation, improved shoot quality, or better rooting. researchgate.netresearchgate.net this compound (memTR) and its derivatives have been effectively used to optimize media for particular plant responses, often serving as superior alternatives to conventional cytokinins. icm.edu.pl

In the micropropagation of Pyrus communis L. ('OHF 333'), the inclusion of memTR and mTR in the nutrient medium was systematically evaluated at concentrations ranging from 3 µM to 12 µM. icm.edu.plcore.ac.uk The results demonstrated that these cytokinins could be used to optimize for different growth parameters. For example, plantlets grown on media with 6 and 12 µM mTR showed the highest fresh and dry weight, as well as the greatest shoot length. icm.edu.plcore.ac.uk The highest number of leaves was achieved with 6 µM mTR. icm.edu.plcore.ac.uk For optimizing rooting, a medium containing 9 µM mTR during the multiplication stage resulted in the highest subsequent rooting percentage (70%). icm.edu.plcore.ac.uk This demonstrates the potential to formulate media with specific concentrations of mTR to maximize biomass, shoot elongation, or subsequent rooting success.

A study on Handroanthus guayacan, Tabebuia rosea, and Tectona grandis investigated the metabolism of meta-topolin riboside (mTR), revealing significant interspecies differences. mdpi.com This highlights that medium optimization with these compounds needs to be species-specific, as the uptake, transport, and conversion to active forms can vary greatly. mdpi.com

The table below presents data from a study on Pyrus communis L. ('OHF 333'), illustrating how different concentrations of mTR and memTR in the multiplication medium can be optimized for specific responses.

Cytokinin ConcentrationMultiplication IndexAverage Shoot Length (mm)Average Number of LeavesSubsequent Rooting (%)
Control (0 µM) 1.321.089.3355
3 µM mTR 2.125.1712.3360
6 µM mTR 2.228.3316.3365
9 µM mTR 2.426.6714.6770
12 µM mTR 2.328.6715.3360
3 µM memTR 1.923.3311.6720
6 µM memTR 2.024.6712.3315
9 µM memTR 2.125.3313.6710
12 µM memTR 2.226.3314.335

Data adapted from a study on Pyrus communis L. ('OHF 333'). icm.edu.plcore.ac.ukresearchgate.netlublin.pl

Studies on Hyperhydricity Mitigation

Hyperhydricity, also known as vitrification, is a significant physiological disorder in plant tissue culture characterized by water-soaked, translucent tissues, which leads to poor regeneration and acclimatization. This condition is often induced by high concentrations of certain cytokinins, particularly BAP, in the culture medium. researchgate.net

This compound (memTR) and meta-topolin riboside (mTR) have proven to be highly effective in mitigating or completely preventing hyperhydricity in susceptible species. In the micropropagation of two Tunisian pear cultivars, 'Arbi' and 'Mahdia 6', using a temporary immersion bioreactor, hyperhydricity was unavoidable when 5 µM BAP was used. researchgate.net However, applying 5 µM of either memTR or mTR completely inhibited the formation of hyperhydric shoots. researchgate.net

Similarly, in the endangered medicinal plant Aloe polyphylla, the use of meta-topolin (mT), the parent compound of memTR, entirely controlled the problem of hyperhydricity, which can be a major obstacle in its in vitro propagation. researchgate.net In pistachio, shoots treated with mTR showed the lowest number of hyperhydric shoots when compared to those treated with mT. icm.edu.pl These findings underscore the significant advantage of using topolin derivatives like memTR and mTR in micropropagation protocols for species prone to this disorder, thereby improving the quality and survival rate of the plantlets.

Genetic Engineering Approaches for Modulating Endogenous Levels

While the exogenous application of cytokinins like this compound is a cornerstone of plant tissue culture, research into modulating endogenous cytokinin levels through genetic engineering offers a more targeted approach to influencing plant growth and development. The biosynthesis of aromatic cytokinins in plants is not as well understood as that of the more common isoprenoid cytokinins. nih.gov Consequently, direct genetic manipulation of the biosynthetic pathways leading to this compound is not yet a well-established field.

However, broader strategies for cytokinin modulation have been developed, which could theoretically impact the levels of all cytokinin types, including aromatic ones. A primary target for genetic manipulation of cytokinin levels is the gene family encoding the cytokinin oxidase/dehydrogenase (CKX) enzyme. nih.gov CKX enzymes are responsible for the irreversible degradation of cytokinins, and by modifying the expression of CKX genes, it is possible to alter the endogenous cytokinin pool. nih.gov For instance, down-regulating CKX can lead to an accumulation of cytokinins, potentially enhancing traits like seed yield. nih.gov Modern genome-editing tools such as CRISPR/Cas9 have been successfully used to edit CKX genes in various crops to improve yield. nih.gov

Emerging Research Areas and Future Perspectives

Computational Modeling and In Silico Predictions of Molecular Interactions

Computational modeling and in silico techniques are increasingly pivotal in predicting and understanding the molecular interactions of bioactive compounds like m-Methoxytopolin riboside. These methods offer a rapid and cost-effective approach to investigate how this cytokinin derivative interacts with its biological targets, primarily cytokinin receptors and metabolic enzymes. Methodologies such as molecular docking and molecular dynamics (MD) simulations are central to this emerging area of research. nih.govdntb.gov.ua

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, forming a stable complex. nih.govdntb.gov.uanih.gov For this compound, docking studies can simulate its interaction with the sensory modules of cytokinin receptors, such as ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4. nih.gov Such analyses can rationalize interaction patterns and predict binding affinities, often expressed as a docking score or binding energy in kcal/mol. nih.govnih.govnih.gov For instance, studies on N6-benzyladenine derivatives have successfully used molecular docking to understand how different substituents on the purine (B94841) ring or side chain affect binding to specific receptor isoforms, revealing the best correlations for the AHK3 receptor. nih.govresearchgate.netbiorxiv.org This in silico approach can identify key amino acid residues involved in forming hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the ligand-receptor complex. nih.gov

Following docking, molecular dynamics simulations can be employed to examine the physical movement and conformational changes of the this compound-receptor complex over time. nih.gov MD simulations provide insights into the stability of the predicted binding pose and the dynamics of the interaction, which static docking models cannot capture. nih.gov These computational approaches are not limited to receptors; they can also model the interaction of this compound with metabolic enzymes like cytokinin oxidase/dehydrogenase (CKX), which is responsible for the irreversible degradation of cytokinins. frontiersin.org By predicting how efficiently CKX enzymes can bind and catabolize this compound, researchers can infer its metabolic stability and biological longevity in planta.

The integration of these computational models is essential for structure-based drug design and the development of novel cytokinin analogs with specific properties. nih.gov By providing a detailed view at the atomic level, in silico predictions guide the synthesis of new molecules with enhanced receptor specificity or metabolic resistance, which are promising as tools for research and potential agricultural applications. nih.govmdpi.com

Elucidation of Evolutionary Aspects and Divergence in Metabolic Pathways

The metabolic pathways governing cytokinins, including this compound, are the product of a long evolutionary history that reflects key adaptations in plant life, particularly the transition from aquatic to terrestrial environments. nih.gov Understanding the evolutionary context of this compound metabolism provides insight into its function and the divergence of regulatory mechanisms across the plant kingdom.

Cytokinin biosynthesis has evolved along two primary routes. The tRNA-degradation pathway, which primarily yields cis-Zeatin (B600781) (cZ) type cytokinins, is considered the more ancient of the two, with tRNA-type isopentenyl transferases (IPTs) found in bacteria, algae, and land plants. frontiersin.orgnih.gov In contrast, the de novo adenylate pathway, which produces the more active isopentenyladenine (iP) and trans-Zeatin (B1683218) (tZ) types, is evolutionarily younger and appears to be restricted to land plants. frontiersin.orgnih.gov This shift towards the adenylate pathway represents a significant adaptation, allowing for more flexible and responsive regulation of cytokinin levels required for the complex developmental programs of terrestrial plants. frontiersin.org

The mechanisms for cytokinin deactivation have also evolved. The formation of N-glucosides, such as N7- and N9-glucosides, is considered an evolutionarily recent development for inactivating cytokinin free bases. frontiersin.org A comprehensive screen revealed that only vascular plants form these N-glucosides, suggesting this deactivation strategy arose as a new regulatory layer not present in mosses or algae. frontiersin.org This irreversible conjugation provides a means to tightly control the concentration of active cytokinins. frontiersin.org

Metabolic studies of this compound and related compounds in different plant species highlight the divergence of these pathways. Research has revealed significant interfamilial and interspecies differences in how this compound is metabolized, challenging generalized views on cytokinin homeostasis. For example, the capacity to reposition the hydroxyl group on the topolin molecule has been identified as a previously unexplored metabolic pathway in certain tree species. This indicates that as plants diversified, so did their enzymatic toolkits for modifying and inactivating cytokinins, leading to lineage-specific metabolic fates.

The evolution of cytokinin signaling machinery occurred in parallel with metabolic pathways. nih.govoup.com While components of the two-component signaling system are ancient, the specific hormone-binding receptors (CHASE domain-containing histidine kinases) first appeared in land plants. nih.govnih.gov The specificity of these receptors for different cytokinin ligands has also increased in more recently evolved lineages, suggesting a co-evolution of metabolic pathways producing diverse cytokinin forms and receptors capable of distinguishing them. frontiersin.orgnih.gov

Integration with Multi-Omics Data for Systems Biology Understanding

A systems biology approach, which integrates multiple layers of biological information ("omics"), is essential for a holistic understanding of the complex roles of this compound. drugtargetreview.comnih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-pathway analysis to model the entire cellular system and elucidate how this compound influences interconnected biological networks. drugtargetreview.comfrontiersin.org

A powerful example of this approach is demonstrated in a recent study on ortho-topolin riboside (oTR), a structural isomer of this compound. nih.govbwise.kr This integrative multi-omics analysis was used to investigate the anticancer activity of oTR in radio-resistant triple-negative breast cancer cells. nih.govbwise.kr The study combined:

Transcriptomics: To measure changes in gene expression (mRNA levels).

Proteomics: To quantify changes in protein abundance.

Metabolomics & Lipidomics: To profile alterations in small-molecule metabolites and lipids. nih.gov

This integrated analysis revealed that oTR perturbs several major metabolic pathways, including glycolysis and glycerolipid metabolism, providing a comprehensive mechanism for its anticancer effects. nih.govbwise.kr Such a multi-omics strategy provides a blueprint for investigating the biological activities of this compound. By applying a similar methodology, researchers could map the global cellular response to this compound in plants or other biological systems. For example, proteome and metabolome profiling in Arabidopsis has been used to identify novel components and network links in cytokinin action by comparing cytokinin-deficient and cytokinin-overproducing plants. nih.gov

The goal of integrating these diverse datasets is to construct computational models of biochemical networks. nih.gov These models can help predict how perturbations, such as the application of this compound, will affect the system as a whole. drugtargetreview.com For instance, metabolomic data can be mapped onto genome-scale metabolic models to simulate metabolic fluxes and identify key regulatory nodes. nih.gov This allows for the generation of in silico predictions about the compound's system-wide effects, which can then be tested experimentally. drugtargetreview.com

Ultimately, the integration of multi-omics data enables researchers to bridge the gap from genotype to phenotype, providing a mechanistic understanding of how this compound functions within the complex, interconnected web of cellular processes. nih.gov This approach is critical for uncovering novel functions, identifying biomarkers of its activity, and understanding its interactions with other signaling pathways. frontiersin.orgnih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling m-Methoxytopolin riboside in laboratory settings?

  • Methodological Answer : Strict safety measures include wearing protective gear (gloves, goggles, lab coats) to avoid skin contact. Toxic byproducts should be managed in a fume hood or glovebox. Post-experiment waste must be segregated and disposed via certified biohazard waste services to prevent environmental contamination .

Q. Which analytical techniques are effective for identifying this compound in plant extracts?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for quantification in biological samples. For complex matrices, tandem mass spectrometry (MS2/MS3) with diagonal spectral matching can differentiate it from structural analogs like ortho-topolin riboside. Ensure spectral libraries are updated to include reference data for accurate identification .

Q. How can researchers ensure the synthesis of this compound with high purity?

  • Methodological Answer : Optimize reduction reactions using sodium dithionite as a reducing agent, similar to protocols for nicotinamide riboside derivatives. Purification via column chromatography or recrystallization, followed by NMR and HPLC validation, ensures ≥95% purity. Track reaction intermediates using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How should experiments be designed to assess the cytokinin activity of this compound under abiotic stress?

  • Methodological Answer : Use Phaseolus vulgaris or Arabidopsis thaliana models exposed to stressors like aluminum toxicity. Measure hormone levels (e.g., zeatin riboside) via HPLC-MS and correlate with root/shoot growth metrics. Include controls for endogenous cytokinin variations and validate using mutant lines with impaired cytokinin signaling .

Q. What strategies resolve contradictions in bioactivity data across studies investigating this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Use meta-analysis to harmonize data, accounting for variables like dosage, exposure duration, and model systems. Report absolute values (e.g., ng/g tissue) alongside derived metrics (e.g., fold changes) and specify statistical methods (e.g., ANOVA with post-hoc tests) .

Q. How can protocols for long-term stability of this compound be optimized across storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, -20°C, -80°C) and humidity levels. Use HPLC to monitor degradation products (e.g., methoxytopolin aglycone) over 6–12 months. Lyophilization in inert atmospheres (argon) and amber vial storage can mitigate hydrolysis and photodegradation .

Q. What in silico approaches predict this compound’s interaction with plant hormone receptors?

  • Methodological Answer : Perform molecular docking simulations using receptor structures (e.g., Arabidopsis histidine kinase CRE1). Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Cross-reference with transcriptomic data to identify downstream gene expression patterns (e.g., ARR response regulators) .

Q. How can researchers differentiate this compound from structural analogs in spectral databases?

  • Methodological Answer : Utilize high-resolution MS2/MS3 fragmentation patterns, focusing on diagnostic ions (e.g., m/z 148 for ribose moiety). Implement open-source tools like inSourcerer for diagonal matching of MS3 signals in untargeted metabolomics workflows. Manually curate databases to include isomer-specific retention times and collision cross-sections .

Methodological Notes

  • Data Reporting : Include raw data (e.g., chromatograms, mass spectra) in appendices with detailed metadata (instrument parameters, calibration curves) .
  • Ethical Compliance : Adhere to institutional biosafety guidelines and declare conflicts of interest, particularly when using proprietary analytical platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.